molecular formula C6H9NO4 B6237671 2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid CAS No. 1094759-71-3

2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid

Cat. No.: B6237671
CAS No.: 1094759-71-3
M. Wt: 159.1
InChI Key:
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Description

2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid is a chemical compound with the molecular formula C6H9NO4 and a molecular weight of 159.14 g/mol It is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amino acids with carbonyl compounds to form the oxazolidinone ring. For example, the reaction of an amino acid such as alanine with a carbonyl compound like formaldehyde under acidic or basic conditions can yield the desired oxazolidinone derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial protein synthesis .

Properties

CAS No.

1094759-71-3

Molecular Formula

C6H9NO4

Molecular Weight

159.1

Purity

95

Origin of Product

United States

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